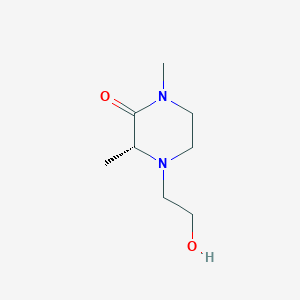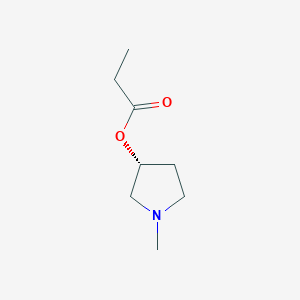
(R)-1-Methylpyrrolidin-3-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Methylpyrrolidin-3-yl propionate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a propionate group, which is derived from propionic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methylpyrrolidin-3-yl propionate typically involves the esterification of ®-1-Methylpyrrolidin-3-ol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methylpyrrolidin-3-yl propionate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-1-Methylpyrrolidin-3-ol and propionic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: ®-1-Methylpyrrolidin-3-ol and propionic acid.
Reduction: ®-1-Methylpyrrolidin-3-yl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-Methylpyrrolidin-3-yl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-Methylpyrrolidin-3-yl propionate involves its hydrolysis by esterases to release ®-1-Methylpyrrolidin-3-ol and propionic acid. The released alcohol and acid can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl propionate: An ester with a similar propionate group but different alcohol component.
Methyl butyrate: Another ester with a similar structure but different carbon chain length.
Isopropyl acetate: An ester with a different alcohol and acid component.
Uniqueness
®-1-Methylpyrrolidin-3-yl propionate is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other simple esters and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
[(3R)-1-methylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C8H15NO2/c1-3-8(10)11-7-4-5-9(2)6-7/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
YXGFOCDXNTYPPR-SSDOTTSWSA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]1CCN(C1)C |
Kanonische SMILES |
CCC(=O)OC1CCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





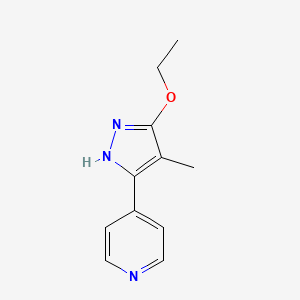


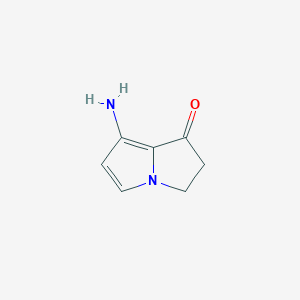
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
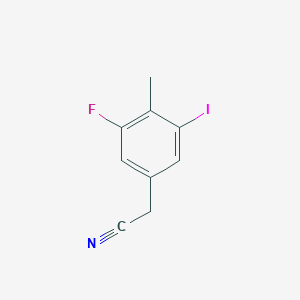
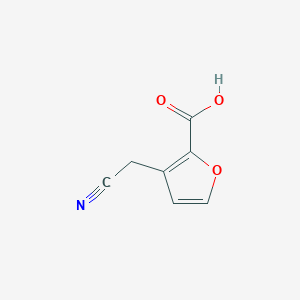
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)

